molecular formula C30H50O B14869336 (3S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

(3S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B14869336
M. Wt: 426.7 g/mol
InChI Key: DICCPNLDOZNSML-CVQJKMALSA-N
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Description

The compound (3S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a cyclopenta[a]phenanthrene skeleton. This structure is characteristic of many biologically active compounds, including steroids and terpenoids. The compound’s unique arrangement of multiple chiral centers and functional groups makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multiple steps, including cyclization, functional group transformations, and stereoselective reactions The synthetic route often starts with simpler precursors that undergo cyclization to form the cyclopenta[a]phenanthrene core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods like chromatography are commonly employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce secondary alcohols or alkanes.

Scientific Research Applications

(3S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol: has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study stereoselective reactions and complex organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of (3S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

(3S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol: can be compared with other similar compounds, such as:

    Steroids: Compounds like cholesterol and testosterone share the cyclopenta[a]phenanthrene core but differ in functional groups and biological activities.

    Terpenoids: Compounds like squalene and beta-carotene have similar hydrocarbon skeletons but differ in their functional groups and roles in biological systems.

The uniqueness of This compound lies in its specific arrangement of chiral centers and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,21-23,25-26,31H,9,11,13-19H2,1-8H3/t21-,22-,23?,25?,26+,28-,29-,30+/m1/s1

InChI Key

DICCPNLDOZNSML-CVQJKMALSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C

Origin of Product

United States

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